molecular formula C10H14BrNO B3067611 (R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol CAS No. 127912-58-7

(R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol

Cat. No.: B3067611
CAS No.: 127912-58-7
M. Wt: 244.13 g/mol
InChI Key: ALSWDTYTRLYBQA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Application in Chiral Synthesis : (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, a related compound, is used for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This process involves diastereoselective catalytic hydrogenation and hydrolytic cleavage, highlighting the compound's role in stereoselective synthesis (Noda & Seebach, 1987).

  • Formation of Complex Molecular Structures : A related compound, (R)-(-)-tert-butyl methyl sulfoxide, has been utilized in the synthesis of alpha-aryl esters via palladium-catalyzed coupling, demonstrating the compound's versatility in creating complex molecular structures (Jørgensen et al., 2002).

  • Catalytic Applications : The compound's derivatives have been used in catalytic reactions, such as iridium-catalyzed alpha-alkylation of acetates, signifying its potential in catalysis and organic synthesis (Iuchi et al., 2010).

  • Enantioselective Synthesis : It has played a role in the enantioselective synthesis of organic compounds, such as the phase-transfer catalytic alkylation to create (R)-alpha-alkylserines, an example of its use in producing chiral molecules (Lee et al., 2005).

  • Kinetic Studies : The kinetic resolution and mechanism of transesterification of (R,S)-α-methyl-4-pyridinemethanol, a related compound, were investigated, providing insights into the reaction mechanisms and kinetics in organic chemistry (Magadum & Yadav, 2017).

Properties

IUPAC Name

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-5-4-6-8(11)12-7/h4-6,9,13H,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSWDTYTRLYBQA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol
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(R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol
Reactant of Route 6
(R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol

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